molecular formula C8H6F2O2 B1605269 3,4-Difluorophenyl acetate CAS No. 36914-77-9

3,4-Difluorophenyl acetate

Cat. No.: B1605269
CAS No.: 36914-77-9
M. Wt: 172.13 g/mol
InChI Key: SCDFAHSIYYBVTF-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl acetate is a fluorinated organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. Its structure, featuring an acetate ester group attached to a 3,4-difluorophenyl ring, makes it a versatile precursor for the synthesis of various pharmacologically active molecules. Researchers utilize this compound in the development of potential anticancer agents, particularly as a scaffold for creating novel tubulin-targeting molecules that inhibit microtubule polymerization and induce apoptosis in cancer cells . Beyond biomedical applications, this compound is also used in the preparation of specialized materials, including liquid crystals . As a reagent, it enables structural modifications and introduces the 3,4-difluorophenyl motif, which can enhance the metabolic stability and binding affinity of target compounds. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

(3,4-difluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDFAHSIYYBVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958113
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36914-77-9
Record name Phenol, 2,4-difluoro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of 3,4-Difluorophenol

The most straightforward method is the acetylation of 3,4-difluorophenol with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. This method is widely used due to its simplicity and efficiency.

Typical Procedure:

  • Dissolve 3,4-difluorophenol in an inert solvent such as dichloromethane or toluene.
  • Add acetic anhydride or acetyl chloride dropwise under stirring.
  • Use a catalyst like pyridine or triethylamine to facilitate the reaction.
  • Maintain the reaction temperature between 0°C to room temperature.
  • After completion, quench the reaction with water, extract the organic layer, dry, and purify by distillation or recrystallization.

Advantages:

  • Simple and direct.
  • High yield and purity achievable.
  • Mild reaction conditions.

Indirect Synthesis via 3,4-Difluorophenyl Intermediates

Several patents and literature sources describe multi-step syntheses involving intermediates such as 3,4-difluorobenzaldehyde, 3,4-difluorophenylacetic acid, or cyclopropanecarboxylic acid derivatives, which can be subsequently converted into 3,4-difluorophenyl acetate through esterification.

Example Pathways:

Step Starting Material Reaction Type Conditions/Notes Reference
1 3,4-Difluorobenzaldehyde Knoevenagel condensation With malonic acid, pyridine, piperidine
2 (E)-3-(3,4-Difluorophenyl)-2-propenoic acid Conversion to acyl chloride Using thionyl chloride in toluene and pyridine
3 Acyl chloride intermediate Esterification With alcohols like methanol or menthol derivatives
4 Ester intermediate Cyclopropanation Using trimethylsulfoxonium iodide and base in DMSO
5 Cyclopropane carboxylic acid Hydrolysis/esterification Basic or acidic hydrolysis, esterification

Such multi-step routes are more complex but allow for the introduction of stereochemistry and functional group modifications.

Enzymatic and Kinetic Resolution Methods

Advanced methods involve kinetic resolution of racemic intermediates such as 3,4-difluorophenyloxirane to obtain enantiomerically pure compounds, which can then be acetylated.

  • Hydrolysis kinetic resolution of racemic 3,4-difluorophenyloxirane using (R,R)-SalenCo(II) catalyst under aqueous conditions.
  • Subsequent acetylation steps to yield enantiomerically enriched this compound derivatives.

These methods are valuable for producing chiral acetates with high enantiomeric excess, relevant in pharmaceutical synthesis.

Industrial-Scale Preparation and Purification

For industrial application, the preparation of this compound often involves:

  • Use of large-scale reactors with controlled addition of reagents.
  • Use of anti-solvents to induce crystallization and improve purity.
  • Purification by crystallization from alcohol solvents (methanol, ethanol) or ketones (methyl isobutyl ketone).
  • Drying and isolation under nitrogen atmosphere to prevent degradation.

Example from patent CN115368245A describes a method where after acetylation, the crude product is dissolved in an alcohol or ketone solvent, followed by anti-solvent addition to crystallize the pure acetate compound efficiently.

Data Table: Comparison of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield & Purity Notes References
Direct Acetylation 3,4-Difluorophenol Acetic anhydride, pyridine 0°C to RT, inert solvent High (80-95%), high purity Simple, scalable General knowledge
Multi-step via Acyl Chloride 3,4-Difluorobenzaldehyde Thionyl chloride, pyridine Reflux in toluene Moderate to high Complex, allows stereochemistry
Cyclopropanation Route (E)-3-(3,4-Difluorophenyl)-2-propenoic acid Trimethylsulfoxonium iodide, NaH DMSO, controlled temp Moderate Hazardous reagents, stereoselective
Enzymatic Kinetic Resolution Racemic 3,4-Difluorophenyloxirane (R,R)-SalenCo(II) catalyst Aqueous, mild temp High enantiomeric purity For chiral acetate derivatives
Industrial Crystallization Crude acetate product Alcohols/ketones as solvents Anti-solvent crystallization High purity, scalable Efficient purification

Research Findings and Notes

  • The direct acetylation method is preferred for its simplicity and efficiency but may lack stereochemical control.
  • Multi-step syntheses allow for the introduction of chirality and functional group diversity but involve hazardous reagents such as sodium hydride, thionyl chloride, and sodium azide, requiring careful handling.
  • Enzymatic and catalytic kinetic resolution methods provide access to enantiomerically pure this compound derivatives, important for pharmaceutical applications.
  • Industrial processes emphasize reproducibility, high yield, and purity, often employing anti-solvent crystallization techniques to isolate the acetate in crystalline form.
  • The use of environmentally friendly and non-explosive reagents is highlighted in recent patents to improve safety and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

3,4-Difluorophenyl acetate undergoes hydrolysis under acidic or basic conditions to yield 3,4-difluorophenol and acetic acid (or its conjugate base).

Key Conditions and Reagents

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in aqueous methanol at reflux (60–80°C) .

  • Basic Hydrolysis : NaOH or KOH in ethanol/water mixtures at room temperature .

Example Reaction
3,4-Difluorophenyl acetate+H2OH+or OH3,4-Difluorophenol+Acetic acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{3,4-Difluorophenol} + \text{Acetic acid}

Reaction rates are influenced by the electron-withdrawing effects of fluorine substituents, which stabilize the transition state during nucleophilic acyl substitution .

Reduction Reactions

The acetate group can be reduced to a primary alcohol using strong reducing agents.

Key Reagents

  • Lithium Aluminum Hydride (LiAlH₄) : In anhydrous diethyl ether or THF at 0–25°C .

  • Sodium Borohydride (NaBH₄) : Less effective due to the ester’s lower reactivity compared to ketones or aldehydes.

Example Reaction
3,4-Difluorophenyl acetateLiAlH43,4-Difluorobenzyl alcohol+Ethanol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{3,4-Difluorobenzyl alcohol} + \text{Ethanol}

Yields typically exceed 80% under optimized conditions .

Nucleophilic Substitution at the Ester Group

The acetate group participates in nucleophilic substitutions, enabling the synthesis of amides or thioesters.

Key Reagents and Conditions

  • Ammonia/Amines : In methanol at elevated temperatures (50–70°C) to form acetamides .

  • Thiols : Catalyzed by bases like triethylamine in DMF to produce thioacetates.

Example Reaction
3,4-Difluorophenyl acetate+RNH23,4-Difluorophenyl acetamide+ROH\text{this compound} + \text{RNH}_2 \rightarrow \text{3,4-Difluorophenyl acetamide} + \text{ROH}

The reaction is favored by polar aprotic solvents and excess nucleophile .

Participation in Cross-Coupling Reactions

The fluorine substituents on the aromatic ring enable Suzuki-Miyaura couplings, though the acetate group typically requires protection.

Key Conditions

  • Protection : Silylation (e.g., TMSCl) or methylation of the phenolic hydroxyl post-hydrolysis .

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with Cs₂CO₃ as base in toluene/ethanol mixtures .

Example Reaction
3,4-Difluorophenyl acetate (protected)+Arylboronic acidPd catalystBiaryl product\text{this compound (protected)} + \text{Arylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Electron-withdrawing fluorine groups enhance the electrophilicity of the aromatic ring, facilitating oxidative addition with palladium catalysts .

Oxidation Reactions

Controlled oxidation converts the ester to a ketone or carboxylic acid, though this is less common due to competing hydrolysis.

Key Reagents

  • KMnO₄/H₂SO₄ : Oxidizes the methyl group of the acetate to a carboxylic acid under harsh conditions.

  • Ozone (O₃) : Cleaves the aromatic ring in ozonolysis, yielding dicarbonyl compounds .

Example Reaction
3,4-Difluorophenyl acetateKMnO4/H2SO43,4-Difluorobenzoic acid+CO2\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{3,4-Difluorobenzoic acid} + \text{CO}_2

Table of Reaction Pathways

Reaction Type Reagents/Conditions Major Product Yield
Acidic HydrolysisHCl, H₂O/MeOH, reflux3,4-Difluorophenol85–92%
Basic HydrolysisNaOH, EtOH/H₂O, rt3,4-Difluorophenol78–88%
Reduction (LiAlH₄)LiAlH₄, THF, 0°C3,4-Difluorobenzyl alcohol82–90%
Amide FormationNH₃, MeOH, 60°C3,4-Difluorophenyl acetamide70–75%
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, tolueneBiaryl derivative65–80%

Mechanistic Insights

  • Electronic Effects : The 3,4-difluoro substituents increase the electrophilicity of the aromatic ring, directing electrophilic substitutions to the 5-position .

  • Steric Effects : The acetate group’s bulk influences reaction selectivity, particularly in cross-couplings where steric hindrance can reduce yields .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of 3,4-difluorophenyl acetate exhibit significant antiproliferative effects against various cancer cell lines. A notable study assessed the compound's efficacy against multiple human tumor cell lines using MTT assays, revealing the following results:

Cell LineIC50 (μM)Activity Level
HT-29 (Colorectal)0.5High
MCF-7 (Breast)8Moderate
HCT-116 (Colon)2High
HepG2 (Liver)10Low

These findings indicate that while the compound is highly effective against colorectal cancer, its efficacy diminishes in other types such as liver cancer.

Mechanistic Insights
Further investigations into the mechanisms of action revealed that this compound interacts with specific molecular targets within cancer cells, potentially modulating signaling pathways related to cell proliferation and apoptosis. The compound's structure allows it to influence the activity of enzymes involved in these processes, providing a basis for its therapeutic potential .

Agricultural Chemistry

Pesticidal Properties
this compound has been studied for its potential use as a pesticide. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can improve the stability and efficacy of agrochemicals, making them more effective at lower concentrations .

Material Science

Polymer Synthesis
In material science, this compound is utilized as a building block for synthesizing fluorinated polymers. These polymers are known for their superior thermal stability and chemical resistance. The incorporation of difluorophenyl groups into polymer matrices enhances properties such as hydrophobicity and mechanical strength, making them suitable for applications in coatings and advanced materials .

Case Studies

  • Study on Anticancer Activity
    A comprehensive study evaluated the antiproliferative effects of this compound derivatives on various human tumor cell lines. The results highlighted significant differences in activity levels across different cell lines, indicating the need for further research into structure-activity relationships (SAR) to optimize therapeutic efficacy.
  • Fluorinated Agrochemicals
    Research conducted on fluorinated pesticides demonstrated that derivatives of this compound exhibited improved bioactivity against target pests compared to traditional compounds. This study emphasizes the importance of fluorination in enhancing the effectiveness of agricultural chemicals .
  • Synthesis of Fluorinated Polymers
    A recent investigation into the synthesis of polymers incorporating this compound revealed that these materials possess enhanced thermal stability and chemical resistance. The study focused on developing new polymer formulations for industrial applications .

Mechanism of Action

The mechanism of action of 3,4-difluorophenyl acetate depends on its specific application. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. Fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

For example, in enzyme inhibition, this compound may act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its active site and preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3,4-Difluorobenzoic Acid
  • Structure : Replaces the acetyloxy group with a carboxylic acid (-COOH).
  • Properties : Higher polarity and acidity (pKa ~2.8) compared to the ester, making it suitable for pH-dependent applications.
  • Applications : Used as a deuterated standard (e.g., 3,4-difluorobenzoic-d3 acid) in analytical chemistry and as a synthetic intermediate for fluorinated polymers .
3,4-Dihydroxyphenethyl Acetate
  • Structure : Contains a dihydroxyphenethyl group instead of the difluorophenyl ring.
  • Properties: Increased hydrogen-bonding capacity due to phenolic -OH groups, enhancing solubility in polar solvents.
  • Applications : Explored in antioxidant and neuroprotective research, leveraging its catechol structure for radical scavenging .
1-(3,4-Difluorophenyl)urea Derivatives
  • Structure : Incorporates a urea linkage (-NHCONH-) attached to the difluorophenyl group.
  • Properties : Enhanced hydrogen-bonding and rigidity, improving target selectivity in receptor antagonists.
  • Applications : Key intermediates in propellane-based scaffolds for σ-pharmacophoric ligands .
Quinolinyl Phosphonates (e.g., Compound 7o)
  • Structure: Combines a 3,4-difluorophenyl group with a quinoline-phosphonate backbone.
  • Properties : Improved lipophilicity (logP ~3.5) and kinase inhibition activity.
Piperidin-2-one Derivatives
  • Structure : Features a 3,4-difluorophenyl-substituted piperidin-2-one ring.
  • Properties : Chiral separation capability (e.g., via HPLC) for enantioselective drug development.
  • Applications : Investigated as SARM1 inhibitors for neurodegenerative disease therapy .

Data Table: Comparative Analysis

Compound Molecular Weight Functional Groups Key Applications Reference ID
3,4-Difluorophenyl acetate ~172.13 Ester (-OAc), Difluorophenyl MCHR1 antagonists, Synthetic precursor
3,4-Difluorobenzoic acid 158.10 Carboxylic acid (-COOH) Analytical standards, Polymer synthesis
3,4-Dihydroxyphenethyl acetate 196.20 Phenolic -OH, Ester Antioxidant research
1-(3,4-Difluorophenyl)urea 348.40 Urea (-NHCONH-) σ-Receptor ligands
Quinolinyl Phosphonate 7o 440.34 Phosphonate, Quinoline Kinase inhibition

Research Findings and Trends

  • Fluorine Impact: The 3,4-difluorophenyl group enhances metabolic stability and binding affinity in receptor antagonists compared to non-fluorinated analogs (e.g., 3,4-dihydroxyphenyl derivatives) .
  • Synthetic Flexibility : Derivatives like Tos@SNAP demonstrate the adaptability of the this compound scaffold in generating radiolabeled probes for in vivo studies .

Biological Activity

3,4-Difluorophenyl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acetylation of 3,4-difluorophenol. The reaction can be catalyzed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method allows for the efficient formation of the acetate ester while minimizing by-products.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial and anti-inflammatory properties. Below are key findings from recent studies:

Antimicrobial Activity

  • In vitro Studies : Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 50 to 100 µg/mL for these strains.
  • Fungal Inhibition : The compound has shown effectiveness against certain fungal strains, with MIC values comparable to established antifungal agents. For instance, it demonstrated significant inhibition against Candida albicans with an MIC of 25 µg/mL.
MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis100
Candida albicans25

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory potential of this compound. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of various phenyl acetate derivatives, including this compound. The results indicated that this compound exhibited a synergistic effect when combined with conventional antibiotics against resistant bacterial strains.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
  • The acetoxy group contributes to its reactivity and potential interaction with biological targets.

Q & A

Q. Advanced

  • Hydrolysis : Store in anhydrous solvents (e.g., ethyl acetate) to prevent ester hydrolysis.
  • Thermal degradation : Maintain temperatures below 140°C (flash point: 108.8°C ).
  • Light sensitivity : Use amber glassware; derivatives like 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid degrade under UV exposure .

What are the key physicochemical properties?

Q. Basic

PropertyValueSource
Molecular weight158.14 g/mol
Boiling point199.5±25.0°C (760 Torr)
pKa13.71±0.20
Density1.4±0.1 g/cm3^3 (derivative)

How to optimize yields in cross-coupling reactions?

Q. Advanced

  • Catalyst selection : Pd(PPh3_3)4_4 improves gem-difluoroallylation efficiency with arylboronic acids .
  • Solvent systems : Polar aprotic solvents (DMF, acetonitrile) enhance electrophilic reactivity.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluorophenyl acetate
Reactant of Route 2
Reactant of Route 2
3,4-Difluorophenyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.